molecular formula C9H8N2O B119962 3-(1,3-Oxazol-5-yl)aniline CAS No. 157837-31-5

3-(1,3-Oxazol-5-yl)aniline

Cat. No. B119962
M. Wt: 160.17 g/mol
InChI Key: AIELNJDAOGTASK-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-5-yl)aniline is a compound that features both an oxazole and an aniline moiety. Oxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom, while anilines are aromatic amines. The combination of these two functional groups can lead to a variety of chemical and physical properties, making such compounds interesting for various applications in materials science, pharmaceuticals, and catalysis.

Synthesis Analysis

The synthesis of compounds related to 3-(1,3-Oxazol-5-yl)aniline involves multiple steps, starting from basic aromatic ketones and aldehydes. For instance, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives is achieved by a multi-step process that includes the formation of isoxazoline intermediates, which are then further reacted with formaldehyde and other reagents to yield the final products[“]. Similarly, anilido-oxazoline ligated rare-earth metal complexes are synthesized by reacting anilido-oxazoline precursors with rare-earth metal alkyls[“]. These syntheses involve careful control of reaction conditions and the use of specific catalysts to achieve the desired selectivity and yields.

Molecular Structure Analysis

The molecular structure of compounds containing the oxazolyl aniline moiety can be quite complex. For example, the rare-earth metal complexes mentioned in one study exhibit a distorted trigonal bipyramidal configuration or a pseudo-tetrahedral geometry without coordinated THF, as determined by single-crystal X-ray diffraction[“]. These structural details are crucial as they can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of oxazolyl aniline derivatives can be diverse. In the case of the rare-earth metal complexes, they show strong fluorescence emissions and are capable of catalyzing the polymerization of isoprene with high cis-1,4-selectivity[“]. This indicates that the oxazolyl aniline moiety can impart significant catalytic properties to the complexes. The nature of the central metal and the substituent groups on the oxazoline ring are factors that affect the selectivity of the polymerization reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1,3-Oxazol-5-yl)aniline derivatives can vary widely depending on their specific structures. For instance, the luminescence properties of the anilido-oxazoline ligated rare-earth metal complexes are notable, with emission maxima in the range of 465-477 nm[“]. This suggests potential applications in materials that require specific optical properties. The stability of these complexes in both solid state and solution is also an important aspect of their physical properties, as it determines their suitability for practical applications.

Scientific research applications

Synthetic Chemistry Applications

  • Synthesis of Heterocyclic Compounds: Compounds like "3-(1,3-Oxazol-5-yl)aniline" are key intermediates in synthesizing heterocyclic compounds. These compounds are crucial for developing pharmaceuticals, agrochemicals, and dyes. For example, oxazolines and oxazoles are synthesized from amino alcohols and anilines, serving as chiral synthons for producing various bioactive molecules (Sainsbury, 1991).

  • Cyclocondensation Reactions: The azolyl anilines, including oxazolyl derivatives, are noted for their role as effective nucleophiles in cyclocondensation reactions. These processes are essential for constructing complex heterocyclic frameworks with potential biological activities (Antypenko et al., 2017).

Material Science Applications

  • Development of Scintillators: Oxazole derivatives are investigated for their luminescent properties, making them candidates for use in plastic scintillators. These materials are crucial for detecting ionizing radiation in various scientific, medical, and industrial applications (Salimgareeva & Kolesov, 2005).

Pharmaceutical Applications

  • Drug Discovery and Development: Oxazoles are part of many natural and synthetic compounds with a wide range of pharmacological activities. Research has highlighted the therapeutic potential of oxazole scaffolds in anticancer, antimicrobial, and anti-inflammatory agents, among others. This versatility underscores the importance of compounds like "3-(1,3-Oxazol-5-yl)aniline" in medicinal chemistry (Kaur et al., 2018).

  • Biological Activities of Azolyl Anilines: The synthesis and biological evaluation of azolyl anilines, including oxazolyl derivatives, have been extensively reviewed. These compounds exhibit a wide range of biological activities, serving as a foundation for developing new therapeutic agents (Kushwaha & Kushwaha, 2021).

properties

IUPAC Name

3-(1,3-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIELNJDAOGTASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372304
Record name 3-(1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Oxazol-5-yl)aniline

CAS RN

157837-31-5
Record name 3-(1,3-oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-oxazol-5-yl)aniline
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Synthesis routes and methods

Procedure details

10% Pd/C (0.60 gm, 0.56 mmol) was added to a solution of 5-(3-Nitrophenyl)oxazole (5.80 gm, 30.50 mmol) in MeOH (122 mL). A H2 atmosphere was then introduced via balloon. After 24 h the reaction mixture was filtered through Celite. The catalyst was rinsed with MeOH and the filtrate was concentrated to give the product 3-(oxazol-5-yl)aniline (4.82 gm, 30.10 mmol, 99% yield) as a white solid. Anal. Calcd. for C9H6N2O3 m/z 160.1, found: 161.1 (M+H)+. Crude product was used without purification.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

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